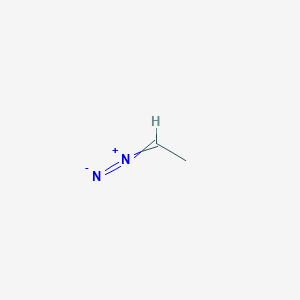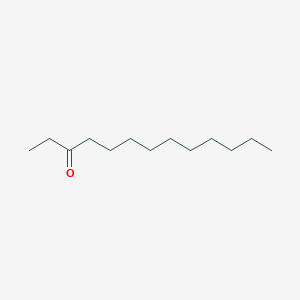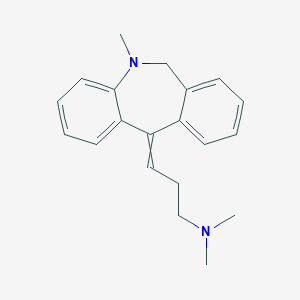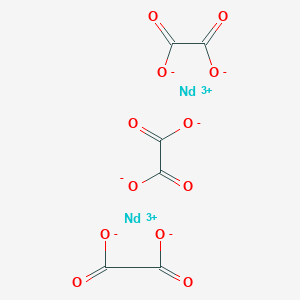
Diazoethane
Descripción general
Descripción
Diazoethane is an organic compound with the formula C₂H₄N₂. It is a member of the diazo compound family, characterized by the presence of a diazo group (N=N) attached to a carbon atom. This compound is a highly reactive and unstable compound, typically existing as a yellow gas at room temperature. It is known for its explosive nature and is usually handled with extreme caution in laboratory settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diazoethane can be synthesized through several methods, including:
Reaction of Ethylamine with Nitrous Acid: This method involves the reaction of ethylamine with nitrous acid to form this compound. The reaction is typically carried out at low temperatures to prevent decomposition.
Decomposition of Ethyl Diazonium Salts: Ethyl diazonium salts can be decomposed to produce this compound. This method requires careful control of reaction conditions to avoid explosive decomposition.
Industrial Production Methods
Due to its highly reactive and explosive nature, this compound is not produced on an industrial scale. It is generally prepared in situ in small quantities for specific laboratory applications.
Análisis De Reacciones Químicas
Types of Reactions
Diazoethane undergoes various types of chemical reactions, including:
Cyclopropanation: this compound can react with alkenes to form cyclopropane derivatives. This reaction is facilitated by the generation of carbenes from this compound.
Methylation: this compound can act as a methylating agent, converting carboxylic acids to methyl esters and phenols to methyl ethers.
Homologation: this compound can be used in the Arndt-Eistert synthesis to extend the carbon chain of carboxylic acids by one carbon atom.
Common Reagents and Conditions
Alkenes: Used in cyclopropanation reactions.
Carboxylic Acids and Phenols: Used in methylation reactions.
Catalysts: Metal catalysts such as copper or rhodium are often used to facilitate reactions involving this compound.
Major Products Formed
Cyclopropane Derivatives: Formed from cyclopropanation reactions.
Methyl Esters and Methyl Ethers: Formed from methylation reactions.
Extended Carbon Chains: Formed from homologation reactions.
Aplicaciones Científicas De Investigación
Diazoethane has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including cyclopropane derivatives and methyl esters.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of specialized materials with unique properties.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of diazoethane involves the generation of carbenes, which are highly reactive intermediates. These carbenes can insert into carbon-hydrogen bonds, leading to the formation of new carbon-carbon bonds. The diazo group (N=N) in this compound is responsible for the generation of carbenes through the loss of nitrogen gas (N₂).
Comparación Con Compuestos Similares
Similar Compounds
Diazomethane (CH₂N₂): Similar to diazoethane, diazomethane is a diazo compound known for its use in methylation reactions and cyclopropanation.
Diazoacetate (C₂H₂N₂O₂): Another diazo compound used in organic synthesis, particularly in the preparation of α-diazo ketones.
Trimethylsilyldiazomethane (C₄H₁₀N₂Si): A safer alternative to diazomethane, used in similar reactions but with reduced risk of explosion.
Uniqueness of this compound
This compound is unique due to its specific reactivity and the types of reactions it can undergo. Its ability to generate carbenes makes it a valuable reagent in organic synthesis, particularly for the formation of cyclopropane derivatives and the homologation of carboxylic acids. its highly reactive and explosive nature requires careful handling and limits its use to specialized laboratory settings.
Propiedades
IUPAC Name |
diazoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2/c1-2-4-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXALCKAKGDNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149710 | |
| Record name | Ethane, diazo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-96-0 | |
| Record name | Diazoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, diazo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, diazo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














